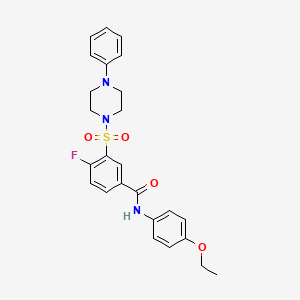
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide, also known as EF-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF-3 belongs to the class of sulfonylbenzamides, which are known to exhibit a wide range of biological activities.
作用機序
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide exerts its biological effects by inhibiting the activity of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding and stabilization of various client proteins, including oncogenic proteins. By inhibiting Hsp90, this compound induces the degradation of these client proteins, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in vivo. In addition, this compound has been found to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for Hsp90 and COX-2 inhibition, as well as its ability to cross the blood-brain barrier. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide research, including the development of more potent and selective Hsp90 inhibitors based on the this compound scaffold, the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and infectious diseases, and the exploration of this compound as a tool for studying the role of Hsp90 in various biological processes. Furthermore, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-phenylpiperazine in the presence of triethylamine to form 4-fluoro-3-(4-phenylpiperazin-1-yl)benzoic acid. This intermediate is then reacted with ethoxyamine and sulfonyl chloride to yield this compound.
科学的研究の応用
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurological research, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-2-33-22-11-9-20(10-12-22)27-25(30)19-8-13-23(26)24(18-19)34(31,32)29-16-14-28(15-17-29)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYUSCPOZYTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

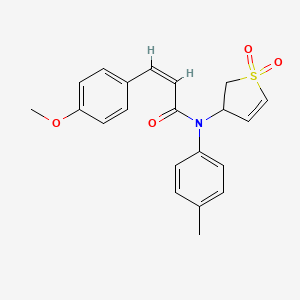
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2790243.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2790246.png)
![Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2790247.png)
![2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2790250.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2790251.png)
![4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2790252.png)
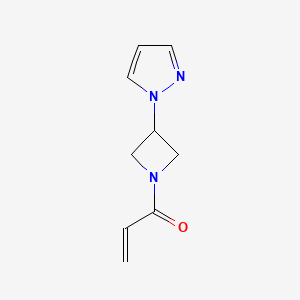
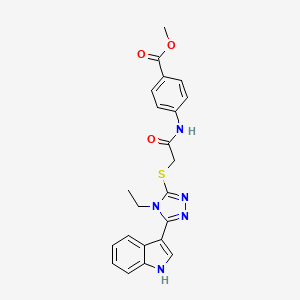
![6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2790256.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2790258.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2790259.png)
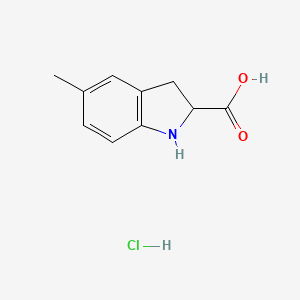
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2790262.png)